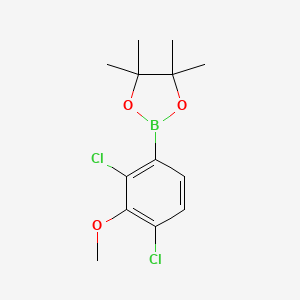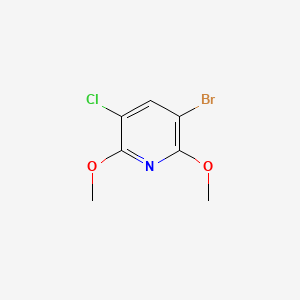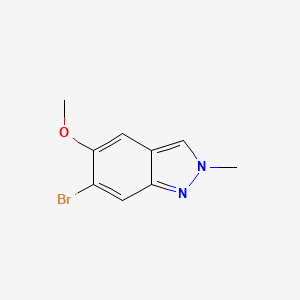
4-Bromo-2-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-isopropylbenzamide: is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and an isopropyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropylbenzamide typically involves the bromination of 2-isopropylbenzamide. One common method is the electrophilic aromatic substitution reaction, where 2-isopropylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 4-bromo-2-isopropylbenzoic acid or 4-bromo-2-isopropylbenzophenone.
Reduction: Formation of 4-bromo-2-isopropylaniline.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-2-isopropylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of brominated benzamides on various biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies .
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and potential therapeutic uses. Researchers are investigating its role as an anti-inflammatory, analgesic, or anticancer agent .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It can be employed in the synthesis of specialty chemicals and as a precursor for the production of advanced materials .
Mécanisme D'action
The mechanism of action of 4-Bromo-2-isopropylbenzamide involves its interaction with specific molecular targets. The bromine atom and the isopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .
Molecular Targets and Pathways:
Enzymes: It may act as an inhibitor or substrate for enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and influencing cellular responses.
Comparaison Avec Des Composés Similaires
4-Bromo-N-isopropylbenzamide: Similar in structure but with different substitution patterns.
2-Bromo-4-isopropylbenzamide: Another isomer with bromine and isopropyl groups at different positions.
4-Chloro-2-isopropylbenzamide: A chloro analog with similar properties but different reactivity.
Uniqueness: 4-Bromo-2-isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 4-position and isopropyl group at the 2-position make it a valuable compound for targeted research and applications .
Propriétés
IUPAC Name |
4-bromo-2-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLSMIHHVYIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

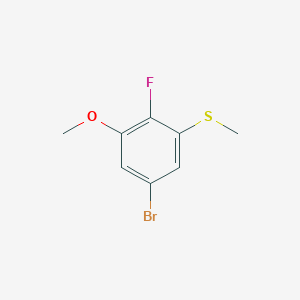
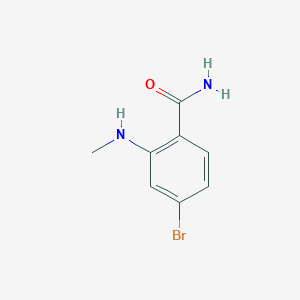
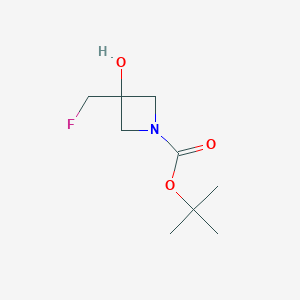
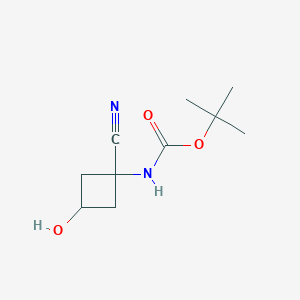
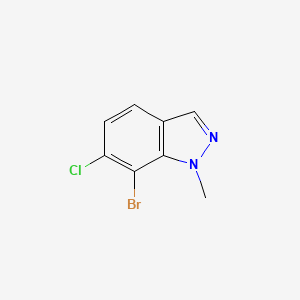

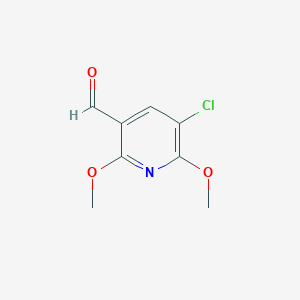
![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)

